Zeaxanthin

Catalog No.
S547731
CAS No.
144-68-3
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zeaxanthin

CAS Number

144-68-3

Product Name

Zeaxanthin

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1

InChI Key

JKQXZKUSFCKOGQ-QAYBQHTQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3R,3'R Zeaxanthin, 3R,3'R-Zeaxanthin, Beta Carotene 3,3' Diol, beta-carotene-3,3'-diol, zeaxanthin, Zeaxanthins

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C

The exact mass of the compound Zeaxanthin is 568.428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713073. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Zeaxanthin is a polar xanthophyll carotenoid, a subclass of carotenoids containing oxygen. Structurally, it is a dihydroxycarotenoid characterized by a symmetrical polyene chain with hydroxyl groups on each of its two terminal β-rings. This molecular structure is directly responsible for its strong antioxidant properties and its ability to absorb high-energy blue light, a key functional attribute for its use in nutraceuticals, functional foods, and as a protective agent in cell culture and material formulations. Unlike its non-polar counterpart β-carotene, the terminal hydroxyl groups in zeaxanthin confer specific solubility characteristics and allow for precise orientation within lipid membranes, a critical factor for its biological and chemical activity.

Substituting zeaxanthin with its close structural isomer, lutein, or other carotenoids like β-carotene is often unviable for performance-critical applications. The key difference between zeaxanthin and lutein lies in the location of a single double bond in one of the terminal rings; zeaxanthin possesses a longer system of 11 conjugated double bonds compared to lutein's 10. This seemingly minor structural variance leads to significant, quantifiable differences in their singlet oxygen quenching rates, blue light absorption spectra, and orientation within lipid bilayers. These molecular-level distinctions directly impact formulation stability, antioxidant efficacy, and photoprotective capacity, making the specific choice of zeaxanthin critical for achieving reproducible and optimized results.

Superior Singlet Oxygen Quenching Rate Constant vs. Lutein

In comparative studies measuring antioxidant capacity, zeaxanthin demonstrates a significantly higher rate of singlet oxygen quenching than its isomer lutein. One study reported the rate constant for zeaxanthin as 1.23 x 10¹⁰ M⁻¹s⁻¹, more than double the rate for lutein (0.55 x 10¹⁰ M⁻¹s⁻¹). This superior quenching ability is attributed to zeaxanthin's longer conjugated double bond system (11 vs. 10 in lutein), making it a more effective choice for applications requiring robust protection against photo-oxidation and reactive oxygen species.

Evidence DimensionSinglet Oxygen Quenching Rate Constant (k_q)
Target Compound Data1.23 x 10¹⁰ M⁻¹s⁻¹
Comparator Or BaselineLutein: 0.55 x 10¹⁰ M⁻¹s⁻¹
Quantified DifferenceZeaxanthin is ~2.24x faster
ConditionsAssay performed in benzene solvent.

This provides a quantifiable basis for selecting zeaxanthin in high-performance antioxidant formulations where rapid quenching of reactive oxygen species is critical for product stability or cellular protection.

Differential Membrane Orientation and Stability Compared to Lutein

Due to its symmetrical structure with two identical β-rings, zeaxanthin adopts a predominantly transmembrane orientation perpendicular to the membrane surface. In contrast, the asymmetrical structure of lutein (one β-ring, one ε-ring) allows it to adopt both perpendicular and parallel orientations. The fixed, transmembrane orientation of zeaxanthin enhances the stability of lipid bilayers and is more effective at protecting membrane components from internal oxidative stress. This structural anchoring makes zeaxanthin a more reliable agent for applications involving the stabilization and protection of lipid-based systems like liposomes or cell membranes.

Evidence DimensionOrientation in Phospholipid Bilayer
Target Compound DataPrimarily perpendicular (transmembrane)
Comparator Or BaselineLutein: Can adopt both perpendicular and parallel orientations
Quantified DifferenceQualitative difference in conformational freedom and orientation
ConditionsModel lipid bilayer membrane systems.

For applications requiring consistent membrane interaction, such as in cell culture supplements or drug delivery vehicles, zeaxanthin's defined orientation provides more predictable and stable membrane integration than lutein.

Distinct Solubility Profile Compared to Lutein and β-Carotene

Zeaxanthin's polarity, conferred by its two hydroxyl groups, results in a distinct solubility profile compared to other carotenoids. While the non-polar β-carotene is well-dissolved in non-polar solvents like hexane, zeaxanthin shows minimal solubility in such solvents, instead favoring more polar environments like chloroform, ethanol, and DMSO. In a comparative test of five common solvents, zeaxanthin and lutein were found to be most soluble in ethyl acetate and ethanol. This differential solubility is a critical procurement consideration, as it dictates solvent compatibility for extraction, purification, and formulation, directly impacting process efficiency and final product matrix compatibility.

Evidence DimensionRelative Solubility
Target Compound DataHigh in polar organic solvents (e.g., ethanol, chloroform); low in non-polar solvents (e.g., hexane).
Comparator Or Baselineβ-Carotene: High in non-polar solvents. Lutein: Similar polarity to zeaxanthin but subtle differences can affect crystallization and formulation.
Quantified DifferenceQualitative but critical for solvent system design.
ConditionsStandard laboratory solvents at room temperature.

Selecting zeaxanthin requires matching it with appropriate solvent systems for processing and formulation, a key difference from handling non-polar carotenoids like β-carotene.

High-Performance Antioxidant Additive for Oxidatively Sensitive Formulations

For protecting sensitive lipids, polymers, or cell culture components from photo-oxidative degradation, zeaxanthin's superior singlet oxygen quenching rate compared to lutein justifies its selection. Its efficacy is particularly relevant in systems exposed to light where the generation of reactive oxygen species is a primary degradation pathway.

Stabilizing Agent for Biomimetic and Liposomal Systems

In the development of liposomal drug delivery vehicles or artificial cell membranes, zeaxanthin's consistent perpendicular orientation provides a stabilizing 'anchor' effect within the lipid bilayer. This is preferable to lutein, whose conformational flexibility could introduce unpredictability into the membrane's physical properties.

Specialized Blue-Light Filtering Materials and Nutraceuticals

Zeaxanthin's absorption spectrum is maximized to filter high-energy blue light. This makes purified zeaxanthin the specific choice for developing optical filters, protective coatings, or high-potency eye health supplements where the primary function is targeted photoprotection against specific wavelengths of light.

Formulations Requiring Polar Organic Solvent Processing

When a manufacturing process relies on polar organic solvents like ethanol or ethyl acetate, zeaxanthin is a highly compatible choice. Its solubility profile makes it more suitable for such systems than non-polar carotenoids like β-carotene, simplifying processing and ensuring homogeneous incorporation into the final product.

Purity

>80% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 Da

Monoisotopic Mass

568.42803102 Da

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

215.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CV0IB81ORO

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 92 of 98 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

144-68-3

Wikipedia

Zeaxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023

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